molecular formula C14H13Cl B14267603 1-Chloro-2-(2-phenylethyl)benzene CAS No. 141552-11-6

1-Chloro-2-(2-phenylethyl)benzene

Cat. No.: B14267603
CAS No.: 141552-11-6
M. Wt: 216.70 g/mol
InChI Key: JCJXUIREMLMCQR-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-phenylethyl)benzene (C${14}$H${13}$Cl, MW 216.71 g/mol) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a 2-phenylethyl group at position 2. The phenethyl moiety introduces steric bulk and hydrophobicity, while the chloro group influences electronic properties and reactivity.

Properties

CAS No.

141552-11-6

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-2-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

JCJXUIREMLMCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Acylation with 2-Phenylethyl Acyl Chloride

A modified approach adapted from US Patent 20160280619 involves the use of 2-chlorobenzoic acid as the starting material. The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The acyl chloride is then reacted with benzene in the presence of aluminum chloride (AlCl₃), facilitating electrophilic substitution at the para position relative to the chlorine atom.

Reaction Conditions :

  • Temperature: 25–30°C (acyl chloride formation), 0–5°C (Friedel-Crafts step)
  • Catalyst: AlCl₃ (1.25–2.3 g per 2 g starting acid)
  • Solvent: Dichloromethane
  • Yield: ~75% (estimated from patent examples)

Ketone Reduction to Alkyl Group

The resulting ketone intermediate, 1-chloro-4-(2-phenylethyl)benzene, undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This step is critical for converting the acyl group to a methylene (-CH₂-) bridge. Post-reduction workup includes quenching with water, extraction with toluene, and vacuum concentration to isolate the product.

Direct Alkylation via Friedel-Crafts Reaction

While less common due to carbocation stability challenges, direct alkylation using 2-phenylethyl chloride and AlCl₃ has been explored. This method leverages the Lewis acid to generate a carbocation from the alkyl chloride, which then reacts with benzene.

Regioselectivity and Byproduct Formation

The 2-phenylethyl carbocation may undergo rearrangement to a more stable tertiary carbocation (e.g., via hydride shifts), leading to undesired isomers. A study on analogous systems reported a 60:40 ratio of para-to-ortho substitution when using secondary alkyl halides. For 1-chloro-2-(2-phenylethyl)benzene, this method requires stringent temperature control (0–5°C) to minimize rearrangements.

Typical Conditions :

  • Reagent: 2-Phenylethyl chloride
  • Catalyst: AlCl₃ (1.2 equivalents)
  • Solvent: Dichloromethane
  • Yield: ~50% (with significant byproducts)

Chlorination of Pre-functionalized Benzene Derivatives

Post-functionalization chlorination offers a pathway to install the chlorine atom after introducing the phenylethyl group. This method capitalizes on the directing effects of the alkyl substituent.

Electrophilic Chlorination

The phenylethyl group, an ortho/para director, facilitates chlorination at the 1- or 3-positions. Using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of FeCl₃, chlorination predominantly occurs at the ortho position (70% selectivity) due to steric and electronic factors.

Optimized Protocol :

  • Substrate: 2-(2-Phenylethyl)benzene
  • Chlorinating Agent: SO₂Cl₂ (1.1 equivalents)
  • Catalyst: FeCl₃ (0.1 equivalents)
  • Solvent: Carbon tetrachloride
  • Temperature: 25°C
  • Yield: 65%

Emerging approaches utilize radical initiators to couple styrene derivatives with chlorinated aromatics. For instance, a copper-catalyzed radical cascade reaction enables the simultaneous introduction of chlorine and phenylethyl groups.

Copper-Catalyzed Coupling

A recent adaptation of the method described in IUCrData (2017) employs styrene and 1-chloro-4-nitrobenzene under UV irradiation. The nitro group acts as a radical trap, facilitating addition across the styrene double bond. Subsequent reduction of the nitro group yields the target compound.

Key Parameters :

  • Catalyst: CuI (5 mol%)
  • Light Source: UV-A (365 nm)
  • Solvent: Ethanol
  • Reaction Time: 48 hours
  • Yield: 55%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Friedel-Crafts Acylation High regioselectivity, minimal rearrangements Multi-step, requires reduction 75 98
Direct Alkylation Single-step process Low yield, carbocation rearrangements 50 85
Post-functionalization Chlorination Flexibility in substitution pattern Requires pre-synthesis of alkylbenzene 65 90
Radical Coupling Tolerance to functional groups Long reaction times, moderate yields 55 88

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including:

  • Antipsychotic Agents : Structural analogs feature in patents for dopamine antagonists.
  • Agrochemicals : Chlorinated aromatics enhance pesticide stability and lipophilicity.
  • Liquid Crystals : The rigid benzene core and flexible side chain enable mesophase formation.

Chemical Reactions Analysis

1-Chloro-2-(2-phenylethyl)benzene undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Common reagents for substitution reactions include nucleophiles like dimethylamine.

Scientific Research Applications

1-Chloro-2-(2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-phenylethyl)benzene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Chloro-2-(2-phenylethyl)benzene C${14}$H${13}$Cl 216.71 Cl (C1), phenethyl (C2)
2-(Chloroethyl)benzene C$8$H$9$Cl 140.61 Cl (C2 ethyl chain)
1-Chloro-2-(1-chloropropan-2-yl)benzene C$9$H${10}$Cl$_2$ 189.08 Cl (C1), branched Cl-propane (C2)
1-Chloro-2-cyclopropylbenzene C$9$H$9$Cl 152.62 Cl (C1), cyclopropyl (C2)
1-Chloro-2-(2-isocyanatoethyl)benzene C$9$H$8$ClNO 181.62 Cl (C1), isocyanatoethyl (C2)

Key Observations :

  • Molecular Weight : The phenethyl group in the target compound increases molecular weight significantly compared to simpler analogs like 2-(chloroethyl)benzene .
  • Steric Effects : Branched substituents (e.g., 1-chloropropan-2-yl) introduce steric hindrance, which may reduce reactivity in substitution reactions compared to linear chains .

Spectroscopic Properties

Table 2: NMR Data Comparisons
Compound Name $^{13}$C NMR Shifts (ppm) $^{1}$H NMR Features
This compound C1: ~140 (Cl-substituted) Phenethyl CH$_2$: δ 2.8–3.2 (multiplet)
1-Chloro-2-(2-fluoropropyl)benzene C1: ~138, C-F: ~110 (J = 240 Hz) Fluoropropyl CH$_2$: δ 4.5–4.7 (split)
2-(Chloroethyl)benzene C2: ~45 (CH$_2$Cl) CH$_2$Cl: δ 3.6–3.8 (triplet)

Key Observations :

  • Chlorine vs. Fluorine Effects : The electron-withdrawing chloro group deshields adjacent carbons (C1: δ ~140 ppm), whereas fluorine in analogs causes distinct $^{19}$F NMR signals (δ ~-180 ppm) .
  • Phenethyl Group : The target compound’s phenethyl protons show complex splitting due to coupling with aromatic protons, unlike simpler ethyl chains in 2-(chloroethyl)benzene .
Table 3: Reactivity and Functional Differences
Compound Name Key Reactivity Potential Applications
This compound Electrophilic substitution (Cl displacement) Intermediate in pharmaceuticals, polymers
1-Chloro-2-(2-isocyanatoethyl)benzene Nucleophilic addition (isocyanate group) Polyurethane precursors
(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene Electrophilic modification of KEAP1 cysteine Antioxidant agents (PC12 cell studies)
1-Chloro-2-(phenylethynyl)benzene Palladium-catalyzed coupling reactions Synthesis of heterocycles (e.g., phenanthridines)

Key Observations :

  • Substitution Reactions : The target compound’s chloro group is less reactive than isocyanato or sulfonylvinyl groups, limiting its utility in rapid covalent modifications .
  • Biological Activity : Unlike sulfonylvinyl analogs, the phenethyl group in the target compound lacks documented antioxidant properties, highlighting substituent-dependent bioactivity .
Table 4: Regulatory Comparisons
Compound Name Regulatory Notes
Benzene, (1-methylethyl)(2-phenylethyl)- EPA reporting required (40 CFR 721.1350)
1-Chloro-2-nitrobenzene Lab use only; hazardous upon inhalation
2-(Chloroethyl)benzene Irritant; limited industrial applications

Key Observations :

  • The phenethyl group in the target compound may necessitate regulatory scrutiny similar to isopropyl-phenethyl analogs under EPA guidelines .

Q & A

Q. What methodologies elucidate oxidative degradation pathways in environmental or biological systems?

  • Methodological Answer : LC-HRMS identifies transformation products after exposure to ROS (reactive oxygen species) or liver microsomes. Isotopic labeling (e.g., ¹⁸O) tracks oxygen incorporation. EPR spectroscopy detects radical intermediates .

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